molecular formula C6H3BrN2O4 B8306855 1-Bromo-2,3-dinitrobenzene CAS No. 19613-76-4

1-Bromo-2,3-dinitrobenzene

Cat. No. B8306855
CAS RN: 19613-76-4
M. Wt: 247.00 g/mol
InChI Key: GEBJYRDABZFWLG-UHFFFAOYSA-N
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Patent
US08063053B2

Procedure details

A solution of 2,3-dinitroaniline (2.27 g, 12.4 mmol) in 35 mL of glacial acetic acid was added dropwise to a stirred and cooled solution of sodium nitrite (0.95 g, 13.8 mmol) in concentrated sulfuric acid (7 mL) while the temperature of the reaction was held at 15-20° C. The resulting diazonium solution was then added over a five minute period to a stirred solution of copper bromide (1.85 g, 12.9 mmol) in a mixture of HBr (48%) (10 mL) and water (10 mL) heated at 75° C.-80° C. After the addition, the mixture was cooled to room temperature and added to water (500 mL). The light-green powder was filtered from the solution and dried in vacuum at room temperature to give the desired product 1-bromo-2,3-dinitrobenzene (3.0 g, 99%). This product was used in subsequent reaction without further purification. See, Donald L. Vivian J. Org. Chem. 1956, 21, 1188.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.85 g
Type
catalyst
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:5]=1N)([O-:3])=[O:2].N([O-])=O.[Na+].[BrH:18]>C(O)(=O)C.S(=O)(=O)(O)O.O.[Cu](Br)Br>[Br:18][C:5]1[CH:7]=[CH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1[N+](=O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.95 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
1.85 g
Type
catalyst
Smiles
[Cu](Br)Br
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at 15-20° C
TEMPERATURE
Type
TEMPERATURE
Details
heated at 75° C.-80° C
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The light-green powder was filtered from the solution
CUSTOM
Type
CUSTOM
Details
dried in vacuum at room temperature

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.